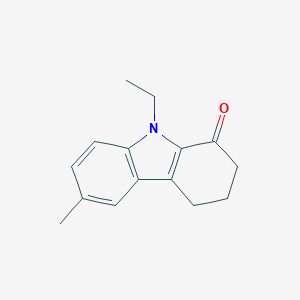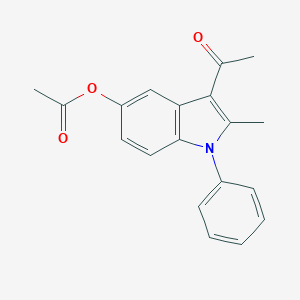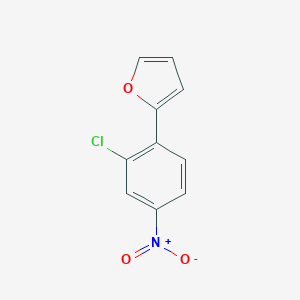
9-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a heterocyclic compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound features a carbazole core with ethyl and methyl substituents, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-ethyl-3-methyl-aniline with cyclohexanone in the presence of an acid catalyst, such as sulfuric acid, to form the desired carbazole derivative . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
9-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the carbazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbazole-1,4-dione derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the carbazole ring .
Scientific Research Applications
9-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 6,7-Dimethoxy-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 5-Methyl-8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one
Uniqueness
9-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to its specific substituents (ethyl and methyl groups) on the carbazole core. These substituents can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other carbazole derivatives .
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.3g/mol |
IUPAC Name |
9-ethyl-6-methyl-3,4-dihydro-2H-carbazol-1-one |
InChI |
InChI=1S/C15H17NO/c1-3-16-13-8-7-10(2)9-12(13)11-5-4-6-14(17)15(11)16/h7-9H,3-6H2,1-2H3 |
InChI Key |
ROJRYYKUDNSCPD-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)C)C3=C1C(=O)CCC3 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)C3=C1C(=O)CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diethyl 3-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2,9-dicarboxylate](/img/structure/B421538.png)

![3-[(dimethylamino)methylene]-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B421540.png)

![9-[2-hydroxy-3-(phenylsulfanyl)propyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B421543.png)
![3-(8-tert-Butyl-1,2,3a,4,5,6-hexahydropyrazino [3,2,1-jk]carbazol-3-yl)propionitrile](/img/structure/B421544.png)
![N-(1,4-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-f]quinolin-7-yl)-N,N-dimethylamine](/img/structure/B421545.png)
![3-(4-nitrophenyl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one](/img/structure/B421546.png)
![Diethyl 3-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B421547.png)

![(4E)-4-benzylidene-6,12-diethyl-9-phenyl-2-oxa-6,12-diazatricyclo[8.4.0.03,8]tetradec-3(8)-en-1-ol](/img/structure/B421552.png)
![19-thia-2,9-diazatetracyclo[9.8.0.03,9.012,18]nonadeca-1(11),2,12(18)-trien-10-one](/img/structure/B421557.png)
![5-{2,4-dichloro-5-nitrophenyl}-2-phenyl-4-[(2,3,4-trifluoroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B421560.png)
![Ethyl 5-[(2-adamantylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B421561.png)
